

Application Notes: Quantification of TDP-43 Isoforms Using Quantitative PCR

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Compound of Interest

Compound Name: TID43

Cat. No.: B15621969

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Introduction

TAR DNA-binding protein 43 (TDP-43), encoded by the TARDBP gene, is a critical RNA/DNA-binding protein involved in multiple aspects of RNA metabolism, including transcription, splicing, and transport.[1][2][3] Under pathological conditions, such as in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), TDP-43 can be depleted from the nucleus and form cytoplasmic aggregates.[4][5] The TARDBP gene undergoes alternative splicing, giving rise to several isoforms, including the full-length protein (TDP-43-FL) and various C-terminally truncated splice variants.[6] One such variant, TDP43C-spl, results from a splicing event within exon 6 and encodes a protein with a unique C-terminus.[6] The differential expression of these isoforms is believed to play a role in the pathogenesis of TDP-43 proteinopathies.[6] Therefore, accurate quantification of TDP-43 isoforms is crucial for understanding disease mechanisms and for the development of potential therapeutics.

These application notes provide a protocol for the quantification of full-length TDP-43 and the C-terminally truncated TDP43C-spl isoform using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Primer Design for Isoform-Specific Quantification

To specifically quantify the full-length and a truncated isoform of TDP-43, primers were designed to target the unique sequences of each variant. For the truncated variant, TDP43C-spl, a forward primer is located in the coding sequence of exon 6, and a reverse primer is designed in the 3' untranslated region (3'UTR), spanning the unique splice junction.[6] For the

full-length isoform, primers are designed to amplify a region that is present only in the unspliced transcript.

Quantitative Data Summary

The following table summarizes the primer sequences for the detection of human full-length TDP-43 and the TDP43C-spl isoform.

Target Isoform	Primer Name	Sequence (5' to 3')	Amplicon Size (bp)	Reference
TDP43C-spl	TDP43_Exon6_Fwd	GAG AGG ACT TGA TCA TTA AAG GAA TCA G	134	[6]
TDP43_3'UTR_Rev	TGA ATG AGA AAG CAT GTA GAC AG	[6]		
Full-Length TDP-43	TDP43-FL_Fwd	CTG CGC TTG GGT CCG TCG CTG	~1150	[6]
Adapter_Primer_Rev	GGC CAC GCG TCG ACT AGT AC	[6]		

Experimental Protocols

1. RNA Extraction and cDNA Synthesis

- RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method, such as TRIzol Reagent, following the manufacturer's protocol. To minimize DNA contamination, treat the extracted RNA with DNase.[6]
- cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with Oligo(dT)20 primers, according to the manufacturer's instructions.[6] For

the detection of the full-length TDP-43 transcript, a specific adapter primer can be used for reverse transcription.[6]

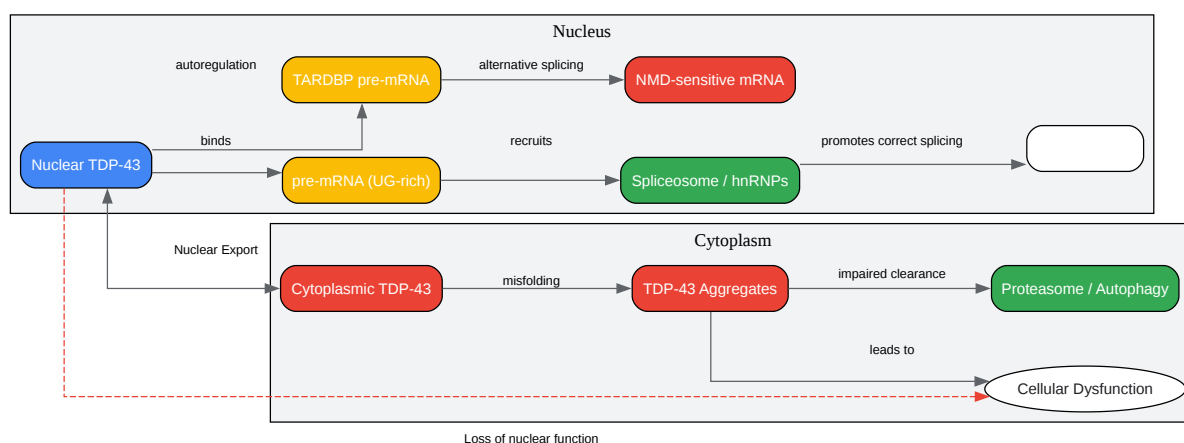
2. Quantitative PCR (qPCR)

- Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 10-20 μL . A typical reaction includes:
 - 2 μL of template cDNA
 - 10 μL of 2x SYBR Green Master Mix
 - 0.2-0.5 μM of each forward and reverse primer
 - Nuclease-free water to the final volume
- Thermal Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
 - Initial Denaturation: 95°C for 10 seconds[6]
 - Cycling (40 cycles):
 - Denaturation: 95°C for 5 seconds
 - Annealing/Extension: 66°C for 40 seconds[6]
 - Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
- Data Analysis: Analyze the qPCR data using the comparative C_q ($\Delta\Delta\text{C}_q$) method to determine the relative expression of the target isoforms. Normalize the expression levels to a stable housekeeping gene (e.g., β -actin).

Visualizations

Signaling and Functional Pathway of TDP-43

TDP-43 is a key player in RNA metabolism. In the nucleus, it binds to UG-rich sequences on pre-mRNAs to regulate splicing, often repressing the inclusion of cryptic exons. It also participates in the regulation of its own expression through a negative feedback loop involving alternative splicing of its 3'UTR. TDP-43 interacts with various proteins, including components of the spliceosome and other heterogeneous nuclear ribonucleoproteins (hnRNPs), to carry out its functions.[7][8] Pathological conditions can lead to the mislocalization of TDP-43 to the cytoplasm, where it can aggregate and disrupt cellular processes.

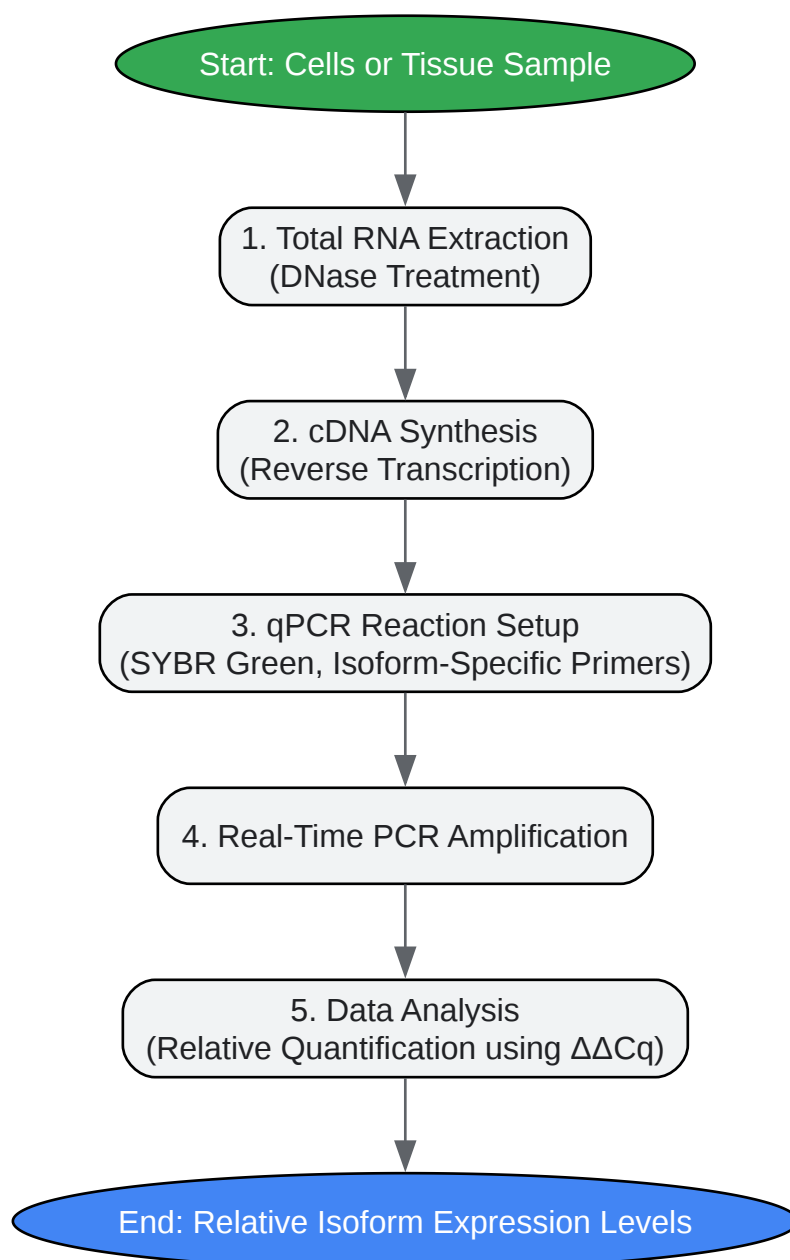


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Caption: TDP-43's role in RNA processing and pathology.

Experimental Workflow for qPCR Analysis of TDP-43 Isoforms

The following diagram outlines the key steps for quantifying TDP-43 isoform expression, from sample preparation to data analysis.



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Caption: Workflow for TDP-43 isoform quantification by qPCR.

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